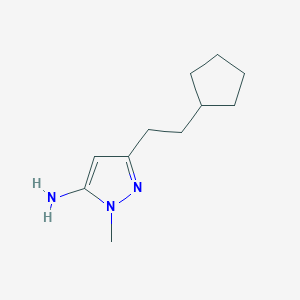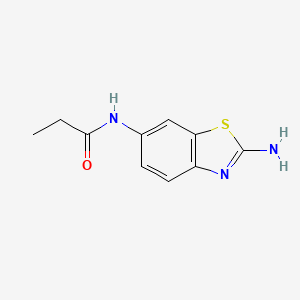
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methoxyphenyl group, a pyrimidinyl group, and a thiophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrimidinyl and thiophenyl intermediates, followed by their coupling with the amino and methoxyphenyl groups. Reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-5-Amino-N-(4-hydroxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
- (S)-5-Amino-N-(4-chlorophenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
Uniqueness
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H30N6O2S |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(2S)-5-amino-N-(4-methoxyphenyl)-2-[[6-methyl-2-(2-thiophen-2-ylethylamino)pyrimidin-4-yl]amino]pentanamide |
InChI |
InChI=1S/C23H30N6O2S/c1-16-15-21(29-23(26-16)25-13-11-19-5-4-14-32-19)28-20(6-3-12-24)22(30)27-17-7-9-18(31-2)10-8-17/h4-5,7-10,14-15,20H,3,6,11-13,24H2,1-2H3,(H,27,30)(H2,25,26,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
FHWQLXLLKXTOKY-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)N[C@@H](CCCN)C(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)NC(CCCN)C(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)
![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)





![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
